molecular formula C14H12N2O2 B13873960 N-(2-Oxo-2-phenylethyl)pyridine-3-carboxamide CAS No. 13337-77-4

N-(2-Oxo-2-phenylethyl)pyridine-3-carboxamide

Cat. No.: B13873960
CAS No.: 13337-77-4
M. Wt: 240.26 g/mol
InChI Key: FDLMWXCSKYBNSP-UHFFFAOYSA-N
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Description

N-(2-Oxo-2-phenylethyl)pyridine-3-carboxamide is a chemical compound with the CAS Registry Number 13337-77-4 . Its molecular formula is C14H12N2O2, and it has a molecular weight of 240.26 g/mol . This compound belongs to the class of pyridine-3-carboxamides (nicotinamides), which are versatile scaffolds in medicinal chemistry and chemical biology research. The structure features a pyridine ring linked via a carboxamide group to a phenacyl (2-oxo-2-phenylethyl) moiety. The phenacyl group is a known functional group that can influence the electronic properties and biological activity of molecules. While specific biological data for this compound is not widely published in the available literature, related pyridinecarboxamide derivatives have demonstrated significant research value in various fields. For instance, structurally similar compounds based on the imidazo[1,2-a]pyridine-3-carboxamide core have been investigated as potent antitubercular agents, showing excellent activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . Other research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which also incorporate the pyridine ring, has highlighted their potential as antibacterial agents effective against various Gram-positive bacteria . Furthermore, modifications on the 1,2-dihydro-2-oxo-pyridine-3-carboxamide core have been explored to develop multi-target modulators of the endocannabinoid system, indicating the potential of this chemical class in neurological and metabolic disorder research . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules in drug discovery and development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13337-77-4

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-phenacylpyridine-3-carboxamide

InChI

InChI=1S/C14H12N2O2/c17-13(11-5-2-1-3-6-11)10-16-14(18)12-7-4-8-15-9-12/h1-9H,10H2,(H,16,18)

InChI Key

FDLMWXCSKYBNSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Pyridine Derivatives

One prominent method involves the displacement of a leaving group on a pyridine derivative by an amine compound to form the carboxamide bond. According to a patent (WO2006002860A1), the reaction typically proceeds by reacting a halogenated pyridine intermediate with an amine such as morpholine in an alcoholic solvent like methanol. The reaction temperature is controlled between 0 °C and 25 °C, preferably around 18 °C, often using an ice-water bath to maintain this range. The amine is added slowly over 10 to 60 minutes, with stirring continued for approximately 48 hours at 20 °C to 33 °C to ensure complete conversion. This method can be adapted to introduce the 2-oxo-2-phenylethyl group by selecting appropriate amine or acyl intermediates.

Hydrogenation and Functional Group Transformation

Hydrogenation of tetra-substituted pyridine compounds in the presence of a hydrogenation catalyst and an organic base such as triethylamine can afford amino-substituted cyanopyridine intermediates. These intermediates can subsequently be transformed into the target carboxamide by reaction with acylating agents or through further functional group manipulations.

Use of Isocyanates for Carboxamide Formation

Another widely used approach involves the reaction of amines with isocyanates to form carboxamide functionalities. This method is well-documented in the synthesis of related carboxamide compounds, where isocyanates are either commercially available or generated in situ. For example, activation of amines with Boc anhydride in the presence of 4-(dimethylamino)pyridine (DMAP) or reaction with triphosgene in the presence of bases like N,N-diisopropylethylamine (DIPEA) or triethylamine can generate isocyanates that subsequently react with amines to form the carboxamide bond.

α-Bromo Ketone Intermediates and Subsequent Cyclization

The 2-oxo-2-phenylethyl moiety can be introduced via α-bromo ketones, which are synthesized by bromination of silyl enol ethers using N-bromosuccinimide (NBS) in the presence of triethylamine at low temperatures. These α-bromo ketones then react with nucleophiles such as thiazolidinedione (TZD) or amines to form intermediates that undergo intramolecular cyclization to yield the desired carboxamide derivatives.

One-Pot and Multi-Step Synthetic Routes

Some synthetic strategies employ one-pot methods where acyl chlorides are generated in situ from carboxylic acids using reagents like thionyl chloride or oxalyl chloride, followed by immediate reaction with amines to form the carboxamide. For example, the conversion of pyridine-3-carboxylic acid derivatives into their corresponding acyl chlorides, followed by coupling with 2-oxo-2-phenylethyl amines, has been reported. Multi-step syntheses may include intermediate hydrolysis, coupling, and cyclization steps to achieve the final product with high purity and yield.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Reference
Nucleophilic substitution on pyridine Halogenated pyridine, amine (e.g., morpholine), methanol, 0–25 °C, 48 h Mild conditions, good selectivity Long reaction time, sensitive to temperature
Hydrogenation and base catalysis Hydrogenation catalyst, triethylamine, organic solvent Efficient amine introduction Requires catalyst handling
Isocyanate coupling Isocyanates (commercial or in situ), bases (DMAP, DIPEA), amines Versatile, high yield Isocyanate generation can be hazardous
α-Bromo ketone intermediates NBS, silyl enol ethers, triethylamine, low temperature Allows introduction of oxo-phenylethyl group Multi-step, requires careful temperature control
One-pot acyl chloride formation Carboxylic acid, thionyl chloride/oxalyl chloride, amine Streamlined, reduces purification steps Potential side reactions, moisture sensitivity

Chemical Reactions Analysis

Hydrolysis

The amide bond in N-(2-Oxo-2-phenylethyl)pyridine-3-carboxamide can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Reduction Reactions

This compound can participate in reduction reactions.

Reactions with Thioamides

The reaction of thioamides with benzylidene malononitrile can result in different products depending on the temperature, base, and solvent used, including Michael adducts, 1,4-dihydropyridin-2-thiolates, or their 3,4-dihydro isomers. The formation of 3,4-dihydronicotinamides has also been reported under similar conditions .

Carboxamide Formation

Carboxamide formation can occur under standard conditions using triphosgene in the presence of N, N-diisopropylethylamine (DIPEA) or Et3N .

Reactions with Hydrazine Hydrate

2-Methyl-6-(2-oxo-2 H-chromen-3-yl)pyridine-3-carbohydrazide can be formed by reacting with hydrazine hydrate . This compound can then react with ethyl acetoacetate, acetylacetone, and nitrous acid to yield various products, including 2-[6-(5-bromo-benzofuran-2-yl)-2-methyl-pyridine-3-carbonyl]-5-methyl-2,4-dihydropyrazol-3-one, [6-(5-bromo-benzofuran-2-yl)-2-methyl-pyridin-3-yl]-(3,5-dimethyl-pyrazol-1-yl)-methanone, and 6-(5-bromobenzofuran-2-yl)-2-methylnicotinoyl azide .

Additional Reactions

This compound can participate in various chemical reactions, typically conducted under controlled conditions to ensure selectivity and yield. These reactions involve transition states that may require specific catalysts or conditions for optimization.

Potential Biological Activity

Research suggests potential roles for this compound in modulating biochemical pathways, though specific mechanisms are still under investigation.

Scientific Research Applications

N-phenacylpyridine-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-3-Carboxamide Derivatives with Aromatic Substitutions

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structure : Features a bromo-substituted phenyl group and a 2-oxo-1,2-dihydropyridine core.
  • Properties :
    • Planar conformation due to extended π-conjugation via the amide bridge, with a dihedral angle of 8.38° between aromatic rings .
    • Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, enhancing crystalline stability .
  • Comparison : The bromo substituent increases molecular weight (MW: ~316 g/mol) and may enhance halogen bonding compared to the target compound’s unsubstituted phenyl group.
N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide
  • Structure : Isostructural with the bromo analog, substituting bromine with chlorine .
  • Comparison : Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter binding affinity in biological systems.

Pyridine-3-Carboxamides with Heterocyclic Moieties

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
  • Structure: Integrates a 4-oxo-thiazolidinone ring, introducing additional hydrogen-bonding sites .
  • Properties: The thiazolidinone moiety may enhance interactions with enzymes or receptors via its carbonyl and sulfur atoms. Chiral center at the thiazolidinone ring could influence enantioselective activity .
  • Comparison : The heterocyclic component increases complexity (MW: ~406 g/mol) and likely improves target specificity compared to the target compound’s simpler phenylethyl group.

Agrochemical Derivatives: Complex II Inhibitors

Examples from :

  • 2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (A.3.32)
    • Structure : Difluoromethyl group on pyridine and a bulky trimethylindan substituent.
    • Application : Fungicidal activity via inhibition of mitochondrial complex II .
  • Comparison : The difluoromethyl group enhances lipophilicity and metabolic stability, while the indan substituent provides steric bulk for target binding. These features contrast with the target compound’s lack of fluorinated groups and simpler substituents.

Pyridine-3-Carboxamides with Fluorinated Substituents

5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
  • Structure : Contains multiple fluorinated groups and a benzyl-substituted pyridine ring .
  • Properties :
    • High MW (~442 g/mol) due to trifluoromethyl and chloro substituents.
    • Fluorine atoms improve membrane permeability and resistance to enzymatic degradation.
  • Comparison : The trifluoromethyl group’s strong electron-withdrawing effect may enhance binding to hydrophobic pockets in biological targets, a feature absent in the target compound.

Q & A

Q. What are the common synthetic routes for preparing N-(2-oxo-2-phenylethyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via a two-step procedure:

  • Step 1 : Alkylation of pyridine-3-carboxylic acid with 2-bromoacetophenone under basic conditions (e.g., NaH in DMF) to form the ester intermediate.
  • Step 2 : Hydrolysis of the ester followed by condensation with an appropriate amine (e.g., cycloheptylamine) using coupling agents like TBTU and DIPEA . Optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry (e.g., 1.2 equivalents of 2-bromoacetophenone) and temperature (e.g., reflux in THF) to improve yield. Purify via recrystallization using ethanol/water mixtures .

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular structure of this compound?

  • Crystallization : Use slow evaporation from a DCM/hexane mixture to obtain high-quality crystals.
  • Data collection : Employ a Stoe IPDS-2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : Use SHELXL for structure solution and refinement. Key parameters include R1 > 5% for disordered atoms (e.g., occupancy refinement for thiazolidinone rings) .
  • Validation : Check for π-π stacking (interplanar distances < 3.8 Å) and hydrogen bonds (N–H···O, C–H···Cl) using PLATON .

Q. What computational tools predict the physicochemical properties (e.g., logP, PSA) of this compound?

  • LogP : Calculate via Molinspiration or ACD/Labs using atom-based contributions (experimental logP ≈ 2.57) .
  • Polar Surface Area (PSA) : Use ChemDraw or OpenBabel (PSA ≈ 68.01 Ų, indicating moderate permeability) .
  • Hydrogen bond donors/acceptors : SwissADME predicts 2 donors and 4 acceptors, critical for bioavailability .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in asymmetric units) be resolved during refinement?

  • Disorder modeling : Split positions for atoms with partial occupancy (e.g., S1 and S2 in thiazolidinone rings at 0.509:0.491 ratio) using SHELXL’s PART instruction. Apply geometric restraints (DFIX, SIMU) to maintain bond lengths/angles .
  • Validation : Cross-check residual density maps (FoFc) to avoid overfitting. Use RIGU restraints for planar groups (e.g., pyridine rings) .
  • Example : In N-(4-chlorophenyl) analogs, molecular disorder was resolved by refining two independent molecules per asymmetric unit with isotropic displacement parameters .

Q. What strategies mitigate low yield in the synthesis of carboxamide derivatives under solvent-free conditions?

  • Mechanochemical synthesis : Use a ball mill to enhance reactivity between pyridine-3-carboxylic acid and 2-phenylethylamine.
  • Catalysis : Add 5 mol% DMAP to accelerate amide bond formation.
  • Microwave assistance : Irradiate at 100°C for 20 minutes (300 W) to reduce reaction time from 24 h to <1 h .
  • Yield improvement : Post-reaction, extract with ethyl acetate and wash with 5% HCl to remove unreacted amine .

Q. How do intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influence the stability of this compound in solid-state formulations?

  • Hydrogen bonds : Analyze via Mercury (CCDC). For N-(2-oxo-2-phenylethyl) analogs, N–H···O (2.12 Å) and C–H···Cl (2.89 Å) interactions stabilize crystal packing .
  • π-π interactions : Measure centroid distances between pyridine and phenyl rings (3.5–3.7 Å) using DIAMOND. These interactions reduce solubility but enhance thermal stability (TGA decomposition >200°C) .
  • Impact on formulation : Reduced solubility due to strong interactions necessitates micronization or co-crystallization with succinic acid .

Q. What statistical methods validate the reproducibility of pharmacological activity data across multiple batches?

  • ANOVA : Compare IC50 values (e.g., antiviral assays) across 3+ batches. Use p < 0.05 as significance threshold.
  • Principal Component Analysis (PCA) : Correlate batch variability (e.g., impurity profiles) with bioactivity.
  • Example : For thiazolidinone derivatives, batch-to-batch variability in anti-HIV activity (IC50 0.8–1.2 µM) was attributed to residual DMF (<0.1% by GC-MS) .

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